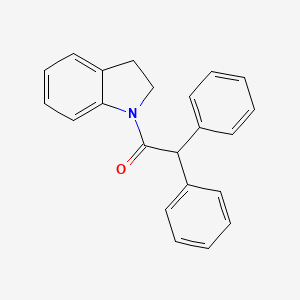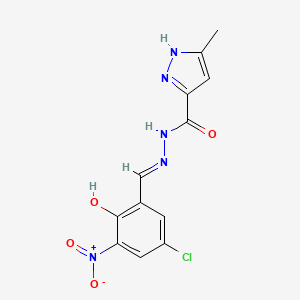![molecular formula C11H19N5OS B6074209 N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH-2, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This molecule has shown promise as a tool for studying various biological processes, including cancer, inflammation, and neurodegenerative diseases. In
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the inhibition of HAT activity. Specifically, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to bind to the acetyl-CoA binding site of the HAT enzyme, which prevents the enzyme from catalyzing the transfer of acetyl groups to histone proteins. This inhibition of HAT activity has downstream effects on gene expression, leading to the observed cellular effects of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide are varied and depend on the specific cellular processes being studied. In cancer cells, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis and inhibit cell proliferation, potentially making it a useful tool for cancer research. Inflammatory processes have also been shown to be inhibited by N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, making it a potential therapeutic for inflammatory diseases. Additionally, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have neuroprotective effects, potentially making it useful for the study of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments include its specificity for HAT inhibition, its well-established synthesis method, and its potential for use in a variety of cellular processes. However, limitations include potential off-target effects, the need for careful dosing to avoid toxicity, and the potential for variability in cellular responses to N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Zukünftige Richtungen
For the study of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide include further investigation into its potential therapeutic applications, particularly in cancer and inflammatory diseases. Additionally, the development of more specific and potent HAT inhibitors could lead to improved understanding of the role of HAT activity in cellular processes. Finally, the use of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in combination with other small molecule inhibitors could lead to the development of novel therapeutic strategies for a variety of diseases.
Synthesemethoden
The synthesis of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 2-bromoacetophenone with cycloheptylamine to form N-cycloheptyl-2-acetophenone. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, resulting in the formation of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. This synthesis method has been well-established and has been used to produce N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in large quantities for scientific research.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential use in scientific research. This molecule has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HAT activity by N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a variety of effects on cellular processes, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-16-11(13-14-15-16)18-8-10(17)12-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQYHATTRBDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B6074136.png)

![[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)
![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
